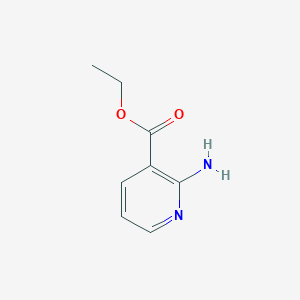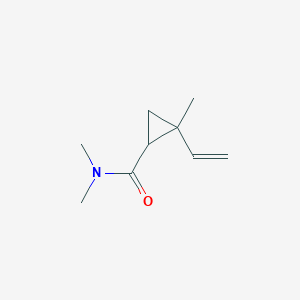
19-Hydroxycholesterol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 19-hydroxycholesterol derivatives can be accomplished through various chemical reactions. For instance, 19-Iodocholesterol 3-acetate, a closely related compound, can be synthesized from 19-hydroxy cholesterol 3-acetate via iodide replacement of a hydroxyl group using specific reagents. This process highlights the methods used to modify the hydroxyl group at the 19th carbon position, a key step in synthesizing this compound and its derivatives (H. Hadd, 1978).
Molecular Structure Analysis
The molecular structure of this compound, like other cholesterol derivatives, features the characteristic steroid backbone with four fused rings. The presence of the hydroxyl group at the 19th carbon position distinguishes it from cholesterol itself and affects its physical and chemical properties. The detailed crystal structure of anhydrous cholesterol provides insights into the arrangement of cholesterol molecules and can be used to infer the structural aspects of its hydroxylated derivatives (H. Shieh, L. G. Hoard, & C. Nordman, 1977).
Chemical Reactions and Properties
This compound participates in various biochemical reactions, reflecting its role in cholesterol metabolism and signaling pathways. It can be involved in the enzymatic conversion processes, leading to the formation of other significant biologically active steroids. The modification of the hydroxyl group at the 19th position is crucial for its biological functions and interactions with cellular components (S. Burstein, B. Middleditch, & M. Gut, 1975).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, are influenced by the hydroxyl group at the 19th carbon. These properties determine its behavior in biological systems and its interaction with other molecules. The presence of the hydroxyl group enhances its polarity compared to cholesterol, affecting its distribution within cellular compartments.
Chemical Properties Analysis
This compound's chemical properties, including reactivity and potential to undergo further oxidation or other chemical modifications, are pivotal for its biological roles. Its chemical behavior is crucial in the context of lipid metabolism and the regulation of cholesterol homeostasis. The ability to be sulfated or to form esters with fatty acids is particularly relevant to its function and distribution in the body (I. Cook, Z. Duniec‐Dmuchowski, T. Kocarek, M. Runge‐Morris, & C. Falany, 2009).
Applications De Recherche Scientifique
Étalon interne en chromatographie en phase gazeuse
Le 19-Hydroxycholesterol s'est avéré être un composé étalon interne approprié pour la détermination simultanée et quantitative de plusieurs stérols dans divers échantillons analytiques par chromatographie en phase gazeuse capillaire . Cela inclut la détermination quantitative du β-cholestanol dans le plasma humain . L'utilisation du this compound comme composé étalon interne permet une identification et une estimation précises de nombreux types de stérols dans les échantillons biologiques .
Étude de la flore intestinale
La détermination quantitative de divers stérols dans les aliments, les fèces, le sang et le contenu intestinal des animaux expérimentaux est cruciale pour étudier plusieurs problèmes non résolus liés à l'action de la flore intestinale sur des composés tels que les stérols et les acides biliaires . Le this compound peut être utilisé dans ces études .
Diagnostic biochimique
La concentration de β-cholestanol, un type de stérol, dans le sérum des patients atteints de xanthomatose cérébrotendineuse (CTX), une maladie génétique du métabolisme du cholestérol, augmente anormalement . Par conséquent, l'analyse du β-cholestanol dans le sérum des patients atteints de CTX est utile du point de vue du diagnostic biochimique . Le this compound peut être utilisé à cette fin .
Influence sur les cellules immunitaires
Le cholestérol et ses formes oxydées, les oxystérols, sont ingérés dans les aliments et synthétisés de novo . Ils influencent les événements moléculaires et cellulaires et les réponses biologiques subséquentes des cellules immunitaires <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="1
Orientations Futures
Mécanisme D'action
Target of Action
19-Hydroxycholesterol, like other oxysterols, is recognized as a novel regulator of the innate immune response . The primary targets of this compound are likely to be similar to those of its close relative, 25-Hydroxycholesterol (25-HC), which include the estrogen receptor (ER) α , and possibly the G protein-coupled receptor (GPR183) .
Mode of Action
It’s likely to be similar to that of 25-hc, which has been shown to interact with its targets and induce changes in cellular processes . For example, 25-HC has been reported to have potent anti-SARS-CoV-2 activity, suggesting that it may interact with viral proteins to inhibit their function .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by 25-HC. 25-HC is a metabolic product of the interferon-stimulated gene CH25H (cholesterol-25-hydroxylase) . It plays a role in the regulation of cholesterol synthesis and uptake .
Pharmacokinetics
It’s likely to be similar to that of 25-hc, which is detectable in human plasma after ingestion of a meal rich in oxysterols and following a dietary cholesterol challenge . The in vivo safety and the preliminary pharmacokinetics of the 25HC compound were assessed in a nonhuman primate model .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of 25-HC. 25-HC has been shown to prevent accumulation of cellular cholesterol and serves as a potent modulator of neuroinflammation, synaptic transmission, and myelinization . An increased production of 25-HC in response to various types of damage can have a protective role and reduce neuronal loss .
Propriétés
IUPAC Name |
(3S,8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWIUNJQYGATHV-FTLVODPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971482 | |
| Record name | Cholest-5-ene-3,19-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40971482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
561-63-7 | |
| Record name | 19-Hydroxycholesterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-ene-3,19-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40971482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B27272.png)
![Losartan 3-[(nitrooxy)methyl]benzoate](/img/structure/B27277.png)
